molecular formula C14H14 B3049651 1,2,3,4-Tetrahydroanthracene CAS No. 2141-42-6

1,2,3,4-Tetrahydroanthracene

Cat. No. B3049651
CAS RN: 2141-42-6
M. Wt: 182.26 g/mol
InChI Key: XBDYBAVJXHJMNQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroanthracene is a chemical compound with the formula C14H14. Its molecular weight is 182.2610 . It is also known by other names such as Anthracene, 1,2,3,4-tetrahydro- .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroanthracene involves the reductive cleavage of the corresponding 2-methoxy-2-phenyl-2-trifluoromethylacetate (MTPA) diastereoisomers .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroanthracene can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C14H14/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-2,5-6,9-10H,3-4,7-8H2 .


Chemical Reactions Analysis

In the hydrogenation of polynuclear aromatic hydrocarbons in an inert gas atmosphere, 1,2,3,4-Tetrahydroanthracene acts as a hydrogen donor . The transfer of hydrogen from 1,2,3,4-Tetrahydroanthracene to naphthalene and from tetralin to phenanthrene has been observed .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroanthracene has a molecular weight of 182.2610 . The phase change data, including the enthalpy and entropy of fusion, as well as the temperature at which these changes occur, are available .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Anthracene Derivatives : Efficient synthesis methods have been developed for various anthracene derivatives, including hexabromoanthracenes and tetrabromoanthracenes. These derivatives, including 1,2,3,4-tetrahydroanthracene, are valuable precursors for functionalized anthracene derivatives difficult to obtain by other routes (Çakmak et al., 2006).

  • Absolute Stereochemistry in Metabolism : The absolute stereochemistry of dihydroanthracene diols, produced from anthracene metabolism in rabbits and bacteria, has been studied. These studies relate to 1,2,3,4-tetrahydroanthracene, enhancing understanding of stereoselective metabolic pathways (Akhtar et al., 1975).

Catalytic Applications

  • Hydrogenation Catalysts : Catalyzed hydrogenation of arenes, including anthracene, to produce derivatives like 1,2,3,4-tetrahydroanthracene, has been explored. This highlights its role in developing novel hydrogenation catalysts and processes (Borowski et al., 2012).

Chemical Reactions and Interactions

  • Masamune-Bergman Reactions : N-heterocyclic carbene boranes react with benzo[3,4]cyclodec-3-ene-1,5-diynes to form products including 9-borylated and 1,2,3,4-tetrahydroanthracenes. This demonstrates its role in complex chemical reactions (Watanabe et al., 2017).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1,2,3,4-Tetrahydroanthracene . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with skin, wash off with soap and plenty of water .

properties

IUPAC Name

1,2,3,4-tetrahydroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDYBAVJXHJMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=CC=CC=C3C=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175681
Record name 1,2,3,4-Tetrahydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroanthracene

CAS RN

2141-42-6
Record name 1,2,3,4-Tetrahydroanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2141-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroanthracene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroanthracene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroanthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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